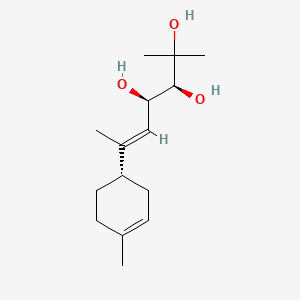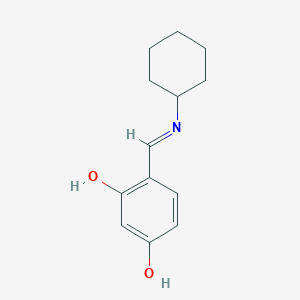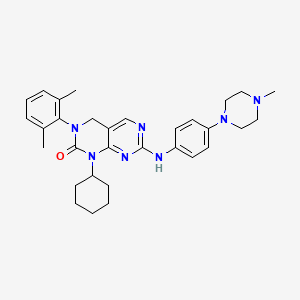
Z-LRGG-AMC TFA
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Z-LRGG-AMC TFA is a fluorogenic substrate for isopeptidase T . It is cleaved by papain-like proteases to give the highly fluorescent AMC product . The fluorescence intensity of released AMC is proportional to the protease activity . Z-LRGG-AMC might be used for screening and studying kinetics of PLpro inhibitors .
Molecular Structure Analysis
Z-LRGG-AMC TFA has a molecular weight of 692.77 . It has a chemical formula of C36H45F3N8O10 .Chemical Reactions Analysis
Z-LRGG-AMC is cleaved by papain-like proteases to give the highly fluorescent AMC product . The fluorescence intensity of released AMC is proportional to the protease activity .Physical And Chemical Properties Analysis
Z-LRGG-AMC TFA has a molecular weight of 692.77 . It has a chemical formula of C36H45F3N8O10 . It has excitation and emission maxima of 341 nm and 441 nm respectively .Applications De Recherche Scientifique
Zinc Oxide Tetrapod Materials
Zinc oxide, including its tetrapod-shaped (T-ZnO) structures, demonstrates remarkable properties and multifunctionality, leading to applications across physics, chemistry, electrical engineering, material science, energy, textiles, rubber, additive manufacturing, cosmetics, pharmaceuticals, and medicine. T-ZnO has been gaining attention in the last decade for its potential in advanced technologies, sensing devices, multifunctional composites/coatings, novel biomedical materials, versatile energy harvesting, and unique structures for various other applications (Mishra & Adelung, 2017).
Novel Hybrid Char-Forming Agents
A novel organic-inorganic hybrid char-forming agent (SCTCFA-ZnO) was synthesized for flame-retardant application in polypropylene composites. This agent, combined with ammonium polyphosphate (APP), showed significant flame retardancy, improved thermal stability, and enhanced smoke suppression in composites. The research highlights the potential of SCTCFA-ZnO in developing advanced fire-resistant materials (Xu et al., 2018).
Enhancing LC-MS Sensitivity Using Supercharging Agents
Trifluoroacetic acid (TFA), a common mobile phase modifier, is generally unsuitable for electrospray ionization-mass spectrometry (ESI-MS) and liquid chromatography/MS (LC/MS) due to signal suppression. However, the inclusion of supercharging agents can counteract this effect, improving the separation efficiency and lowering detection limits, thus enhancing the sensitivity of LC/MS for peptides and proteins (Nshanian et al., 2017).
Transfer Learning for Semi-Supervised AMC in ZF-MIMO Systems
In communication systems, automatic modulation classification (AMC) is crucial. A novel transfer learning-based semi-supervised AMC (TL-AMC) in zero-forcing aided multiple-input and multiple-output (ZF-MIMO) systems was proposed. This approach uses a deep reconstruction and classification network, demonstrating effectiveness in AMC performance, especially under limited sample conditions (Wang et al., 2020).
Antifouling Activity of Natural and Commercial Biocides
TFA-Z, among other natural and commercial biocides, was evaluated for antifouling activity using a marine bacteria adhesion bioassay. TFA-Z showed significant anti-adhesion activities and non-toxicity, suggesting its potential as an effective and eco-friendly antifoulant in marine environments (Camps et al., 2011).
Safety And Hazards
Orientations Futures
Propriétés
Numéro CAS |
167698-68-2 |
|---|---|
Nom du produit |
Z-LRGG-AMC TFA |
Formule moléculaire |
C36H45F3N8O10 |
Poids moléculaire |
806.8 |
Nom IUPAC |
N-[(phenylmethoxy)carbonyl]-L-leucyl-L-arginylglycyl-N-(4-methyl-2-oxo-2H-1-benzopyran-7-yl)-glycinamide, trifluoroacetate salt |
InChI |
InChI=1S/C34H44N8O8.C2HF3O2/c1-20(2)14-26(42-34(48)49-19-22-8-5-4-6-9-22)32(47)41-25(10-7-13-37-33(35)36)31(46)39-17-28(43)38-18-29(44)40-23-11-12-24-21(3)15-30(45)50-27(24)16-23;3-2(4,5)1(6)7/h4-6,8-9,11-12,15-16,20,25-26H,7,10,13-14,17-19H2,1-3H3,(H,38,43)(H,39,46)(H,40,44)(H,41,47)(H,42,48)(H4,35,36,37);(H,6,7)/t25-,26-;/m0./s1 |
Clé InChI |
OHFBLWHOBJRDAB-CCQIZPNASA-N |
SMILES |
O=C1C=C(C)C2=C(C=C(NC(CNC(CNC([C@H](CCCNC(N)=N)NC([C@@H](NC(OCC3=CC=CC=C3)=O)CC(C)C)=O)=O)=O)=O)C=C2)O1.FC(F)(C(O)=O)F |
Apparence |
Solid powder |
Pureté |
>95% (or refer to the Certificate of Analysis) |
Durée de conservation |
>3 years if stored properly |
Solubilité |
Soluble in DMSO |
Stockage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonymes |
Z-LRGG-AMC (trifluoroacetate salt), Z-Leu-Arg-Gly-Gly-AMC, Z-Leu-Arg-Gly-Gly-7-amino-4-methylcoumarin, Z-LRGG-AMC TFA |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-(5,6-Difluoro-2-((3-(trifluoromethyl)benzoyl)imino)benzo[d]thiazol-3(2H)-yl)butanoic acid](/img/structure/B611880.png)

![4,7-dichloro-3-hydroxy-3-[2-(4-methoxyphenyl)-2-oxoethyl]-1H-indol-2-one](/img/structure/B611886.png)

![3-(2-chloro-6-methylphenyl)-7-[2-methoxy-4-(1-methylpiperidin-4-yl)anilino]-1-(5-methoxypyridin-2-yl)-4H-pyrimido[4,5-d]pyrimidin-2-one](/img/structure/B611891.png)

![(S)-3-(4-Acrylamidobenzamido)-N-(2-(dimethylamino)-1-phenylethyl)-6,6-dimethyl-4,6-dihydropyrrolo[3,4-c]pyrazole-5(1H)-carboxamide](/img/structure/B611894.png)